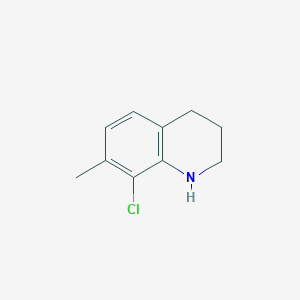

8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline

説明

8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline (C₁₀H₁₂ClN) is a substituted tetrahydroquinoline (THQ) derivative characterized by a chlorine atom at the 8-position and a methyl group at the 7-position on the aromatic ring. Tetrahydroquinolines are pivotal in medicinal chemistry due to their structural versatility and bioactivity. Substituted THQs are core components in pharmaceuticals, agrochemicals, and materials science, with applications ranging from analgesics to corrosion inhibitors . The positions and types of substituents critically influence their physicochemical properties, biological activity, and synthetic routes.

特性

IUPAC Name |

8-chloro-7-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRNVVLSVIZJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCCN2)C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 8-chloroquinoline, the introduction of a methyl group at the 7th position can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst. The tetrahydroquinoline ring can then be formed through hydrogenation using a palladium catalyst.

Industrial Production Methods

Industrial production of 8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

化学反応の分析

Types of Reactions

8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further saturate the ring system.

Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Compounds with different substituents at the 8th position, such as 8-amino-7-methyl-1,2,3,4-tetrahydroquinoline.

科学的研究の応用

Chemistry

8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline serves as a building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions including:

- Substitution Reactions : The chlorine atom can be replaced by other substituents via nucleophilic substitution.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form quinoline derivatives or reduction to yield fully saturated tetrahydroquinoline derivatives.

Biology

The compound has shown diverse biological activities:

- Antimicrobial Activity : Studies indicate that 8-chloro-7-methyl-1,2,3,4-tetrahydroquinoline exhibits significant antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes.

- Anticancer Activity : Research has demonstrated its potential in inhibiting cancer cell proliferation. For instance, it has been tested against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), showing promising IC50 values indicating potent activity against these cells.

Medicine

Due to its biological activities, this compound is being explored as a lead candidate in drug discovery and development. Its potential therapeutic applications include:

- Neurodegenerative Diseases : The ability to interact with metal ions suggests possible applications in treating conditions like Alzheimer’s disease and Parkinson’s disease.

- Antitumor Agents : Its effectiveness against cancer cell lines positions it as a candidate for further development into anticancer drugs.

Case Studies

Several studies have documented the biological effects of 8-chloro-7-methyl-1,2,3,4-tetrahydroquinoline:

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of this compound against bacterial strains showed significant inhibition zones compared to control groups.

- Anticancer Evaluation : In vitro assays demonstrated that derivatives of 8-chloro-7-methyl-1,2,3,4-tetrahydroquinoline induced apoptosis in HeLa cells through caspase activation pathways.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential of this compound:

- Absorption : The solubility and stability in biological environments affect its absorption.

- Metabolism : Potential metabolic pathways leading to active metabolites need further investigation.

- Excretion : Routes of elimination from the body are essential for determining dosage and frequency in therapeutic settings.

作用機序

The mechanism of action of 8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The chlorine and methyl groups on the quinoline ring influence its binding affinity and selectivity towards these targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

This section evaluates 8-chloro-7-methyl-THQ against analogous derivatives, focusing on substituent effects, biological activity, and synthetic challenges.

Substituent Position and Electronic Effects

Key Research Findings

Substituent Position Dictates Reactivity :

- Chlorine at C8 (vs. C7) reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing stability .

- Methyl groups at C7 improve steric hindrance, reducing unwanted side reactions in agrochemical synthesis .

Biological Relevance :

- Hydroxyl or nitro substituents at C5/C7 correlate with CNS activity (analgesic, neuroprotective) .

- Over-chlorinated byproducts (>3%) in THQ synthesis may compromise purity and efficacy .

Environmental Impact :

- Chlorinated THQs (e.g., 7-chloro-8-methoxy-THQ) degrade into cyclized products under UV light, posing ecological risks .

Data Tables

Table 1: Physicochemical Comparison

| Property | 8-Chloro-7-methyl-THQ | 7-Chloro-8-methoxy-THQ | 2-Methyl-5-hydroxy-THQ |

|---|---|---|---|

| Molecular Weight (g/mol) | 181.66 | 197.66 | 163.22 |

| LogP (Predicted) | 3.2 | 2.8 | 1.5 |

| Water Solubility (mg/L) | 12.4 | 45.3 | 220.0 |

生物活性

8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline (8-Cl-7-Me-THQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

8-Cl-7-Me-THQ has the molecular formula and features a chlorine atom at the 8th position and a methyl group at the 7th position on the tetrahydroquinoline ring. These substitutions significantly influence its chemical reactivity and biological interactions.

The biological activity of 8-Cl-7-Me-THQ is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorine and methyl groups enhances its binding affinity and selectivity towards these targets. The compound has been studied for its potential to modulate several biochemical pathways, particularly those involved in inflammation and cancer progression.

Key Mechanisms:

- NF-κB Inhibition : Research indicates that tetrahydroquinolines can inhibit LPS-induced NF-κB transcriptional activity. This pathway is crucial in regulating immune responses and inflammation .

- Anticancer Activity : Several studies have demonstrated that derivatives of tetrahydroquinolines exhibit cytotoxic effects against various human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Biological Activities

The biological activities of 8-Cl-7-Me-THQ include:

- Antimicrobial Properties : It has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Effects : The compound has been evaluated for its cytotoxicity against multiple cancer cell lines, including NCI-H23 and MDA-MB-231. Its derivatives have been reported to exhibit significant inhibition of cancer cell proliferation .

- Anti-inflammatory Effects : By inhibiting NF-κB activity, 8-Cl-7-Me-THQ may also exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies

-

Cytotoxicity Evaluation :

- A study synthesized various derivatives of tetrahydroquinolines and evaluated their cytotoxicity against human cancer cell lines. Among these, certain derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents, indicating their potential as effective anticancer drugs .

- NF-κB Inhibition :

Comparative Analysis

To understand the uniqueness of 8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline among related compounds, a comparative analysis is presented below:

| Compound Name | Chlorine | Methyl | Anticancer Activity | NF-κB Inhibition |

|---|---|---|---|---|

| 8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline | Yes | Yes | High | Significant |

| 7-Methyl-1,2,3,4-tetrahydroquinoline | No | Yes | Moderate | Low |

| 8-Chloro-1,2,3,4-tetrahydroquinoline | Yes | No | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 8-chloro-7-methyl-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors or reductive amination of quinoline derivatives. Key steps include:

- Cyclization : Use of polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂) to facilitate ring closure under reflux conditions .

- Reductive Amination : Hydrogenation of quinoline precursors with palladium or platinum catalysts under high-pressure H₂ .

- Optimization : Control reaction temperature (80–120°C), pH (neutral to mildly acidic), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to reducing agent). Yields >75% are achievable with purified starting materials .

Q. Which analytical techniques are most effective for characterizing 8-chloro-7-methyl-1,2,3,4-tetrahydroquinoline?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., chloro at C7 vs. C8) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₃ClN, MW 182.67 g/mol) and isotopic Cl patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for enantioselective synthesis (e.g., (4R)-configured analogs) .

Q. What biological activities are reported for structural analogs of 8-chloro-7-methyl-1,2,3,4-tetrahydroquinoline?

- Methodological Answer :

- Neuroprotection : 7-Chloro-8-methyl-THQ analogs inhibit oxidative stress in neuronal cells (IC₅₀ = 12 µM) .

- Enzyme Inhibition : 8-Chloro-5-methyl-THQ acts as a cytochrome P450 inhibitor (Ki = 0.8 µM), suggesting similar mechanisms for positional isomers .

- Anticancer Activity : Methyl ester analogs (e.g., Methyl 7-chloro-THQ-8-carboxylate) induce apoptosis in HeLa cells via caspase-3 activation .

Advanced Research Questions

Q. How do substitution patterns (e.g., chloro at C7 vs. C8, methyl at C7) influence biological activity and binding affinity?

- Methodological Answer :

- Structural-Activity Relationship (SAR) :

- Key Insight : Chlorine at C7 enhances neuroprotection, while methyl at C8 improves metabolic stability .

Q. How can researchers resolve contradictions in reported biological activity data for THQ derivatives?

- Methodological Answer :

- Purity Validation : Use HPLC (≥95% purity) to exclude batch variability .

- Control Experiments : Compare activity against known positive/negative controls (e.g., quinoline-based inhibitors).

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerization .

Q. What catalytic systems enable enantioselective synthesis of 8-chloro-7-methyl-THQ?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation (ee >90%) .

- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemic substrates to isolate (4R)-enantiomers .

- Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Q. What reaction mechanisms explain the compound’s transformations under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : THQ rings oxidize to quinoline derivatives via m-CPBA (meta-chloroperbenzoic acid), forming epoxides at C1–C2 .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, yielding decahydroquinoline derivatives .

- Substitution : Chlorine at C7 undergoes nucleophilic displacement with KCN/EtOH to form cyano analogs .

Q. How does 8-chloro-7-methyl-THQ interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?

- Methodological Answer :

- Binding Studies : Use fluorescence quenching assays to measure CYP3A4 binding (Kd = 1.2 µM) .

- Metabolic Stability : Incubate with liver microsomes; monitor demethylation at C7 via LC-MS (t₁/₂ = 45 min) .

- Implications : Competitive inhibition suggests potential drug-drug interactions in co-administered therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。